Cas no 3002532-70-6 ((2,3-Difluoro-4-methoxyphenyl)(ethyl)sulfane)

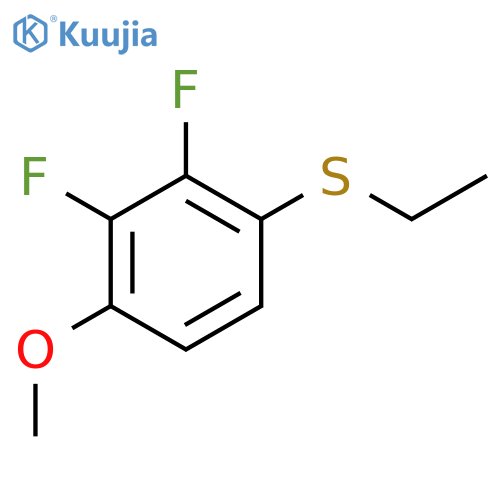

3002532-70-6 structure

商品名:(2,3-Difluoro-4-methoxyphenyl)(ethyl)sulfane

(2,3-Difluoro-4-methoxyphenyl)(ethyl)sulfane 化学的及び物理的性質

名前と識別子

-

- 3002532-70-6

- (2,3-Difluoro-4-methoxyphenyl)(ethyl)sulfane

-

- インチ: 1S/C9H10F2OS/c1-3-13-7-5-4-6(12-2)8(10)9(7)11/h4-5H,3H2,1-2H3

- InChIKey: NKTIICYCILSYEM-UHFFFAOYSA-N

- ほほえんだ: S(CC)C1C=CC(=C(C=1F)F)OC

計算された属性

- せいみつぶんしりょう: 204.04204244g/mol

- どういたいしつりょう: 204.04204244g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 157

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 34.5Ų

- 疎水性パラメータ計算基準値(XlogP): 3

(2,3-Difluoro-4-methoxyphenyl)(ethyl)sulfane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB604835-1g |

(2,3-Difluoro-4-methoxyphenyl)(ethyl)sulfane; . |

3002532-70-6 | 1g |

€659.60 | 2024-07-19 | ||

| abcr | AB604835-250mg |

(2,3-Difluoro-4-methoxyphenyl)(ethyl)sulfane; . |

3002532-70-6 | 250mg |

€355.80 | 2024-07-19 | ||

| abcr | AB604835-5g |

(2,3-Difluoro-4-methoxyphenyl)(ethyl)sulfane; . |

3002532-70-6 | 5g |

€2218.40 | 2024-07-19 |

(2,3-Difluoro-4-methoxyphenyl)(ethyl)sulfane 関連文献

-

Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540

-

Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736

3002532-70-6 ((2,3-Difluoro-4-methoxyphenyl)(ethyl)sulfane) 関連製品

- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)

- 557-08-4(10-Undecenoic acid zinc salt)

- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)

- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)

- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)

- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)

- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)

- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)

- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)

推奨される供給者

Amadis Chemical Company Limited

(CAS:3002532-70-6)

清らかである:99%/99%/99%

はかる:250mg/1g/5g

価格 ($):211/391/1315